molecular formula C28H30N2O2 B195073 达非那新 CAS No. 133099-04-4

达非那新

货号: B195073
CAS 编号: 133099-04-4
分子量: 426.5 g/mol
InChI 键: HXGBXQDTNZMWGS-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

达非那新具有广泛的科学研究应用。 在化学中,它用于研究毒蕈碱受体的相互作用。 在生物学中,它用于了解膀胱肌肉收缩的机制。 在医学中,它用于治疗膀胱过度活动和尿失禁 工业应用包括开发基于纳米载体的凝胶和液晶立方纳米颗粒,用于持续药物释放 .

生化分析

Biochemical Properties

Darifenacin is a competitive muscarinic receptor antagonist . It selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, Darifenacin reduces the urgency to urinate .

Cellular Effects

Darifenacin’s primary cellular effect is the reduction of bladder muscle contractions, which mediates the urgency to urinate . This is achieved by blocking M3 muscarinic acetylcholine receptors .

Molecular Mechanism

The molecular mechanism of Darifenacin involves the selective antagonism of the muscarinic M3 receptor . By blocking this receptor, Darifenacin limits bladder contractions, reducing the symptoms of bladder irritability and overactivity .

Temporal Effects in Laboratory Settings

Darifenacin has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours) but this increased with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of Darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively .

Dosage Effects in Animal Models

In animal studies, Darifenacin demonstrated greater effect on bladder M3 receptors than in other tissues, such as the salivary gland . It was found to be more effective on smooth muscle preparations from guinea pig ileum and bladder than on the salivary glands .

Metabolic Pathways

Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4, the main metabolic routes being monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Transport and Distribution

Darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . The volume of distribution of Darifenacin has been calculated to be 165–276 l in healthy volunteers .

化学反应分析

属性

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048290
Record name Darifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e-04 g/L
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Darifenacin selectively antagonizes the muscarinic M3 receptor. M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function.
Record name Darifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

133099-04-4
Record name Darifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133099-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darifenacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APG9819VLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Darifenacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture containing 3-(R,S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (0.33 g-see Preparation 8), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (0.25 g-see Preparation 13), anhydrous potassium carbonate (0.3 g) and acetonitrile (10 ml) was heated under reflux for 2 hours. The mixture was partitioned between dichloromethane (50 ml) and 10% aqueous potassium carbonate (10 ml), the layers were separated, and the aqueous layer extracted with dichloromethane (3×20 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to leave a gum which was purified by column chromatography on silica eluting with dichloromethane containing methanol (0% up to 8%). The product-containing fractions were combined and concentrated in vacuo to leave an oil which was crystallised from diisopropyl ether to give the title compound as a colourless powder, yield 0.17 g, m.p. 131°-132° C.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darifenacin
Reactant of Route 2
Reactant of Route 2
Darifenacin
Reactant of Route 3
Reactant of Route 3
Darifenacin
Reactant of Route 4
Reactant of Route 4
Darifenacin
Reactant of Route 5
Darifenacin
Reactant of Route 6
Darifenacin
Customer
Q & A

Q1: What is the primary mechanism of action of darifenacin?

A1: Darifenacin acts as a competitive antagonist of muscarinic acetylcholine receptors, primarily the M3 subtype. [, , , , ] It binds to these receptors, preventing the binding of acetylcholine and subsequent activation of downstream signaling pathways. This inhibition of M3 receptor activation leads to relaxation of smooth muscle in the bladder, reducing bladder contractions and OAB symptoms.

Q2: What is the significance of darifenacin's selectivity for the M3 receptor subtype?

A2: Darifenacin exhibits a higher affinity for M3 receptors compared to other muscarinic receptor subtypes, such as M1 and M2. [, , ] This selectivity is desirable as it aims to minimize unwanted effects associated with blocking other muscarinic receptor subtypes, potentially leading to a more favorable side effect profile compared to non-selective antimuscarinic agents.

Q3: What downstream signaling pathways are affected by darifenacin's antagonism of M3 receptors?

A3: Research suggests that darifenacin's blockade of M3 receptors interferes with acetylcholine-induced activation of several signaling pathways, including p38 MAPK, ERK1/2, and Akt. [] Additionally, darifenacin has been shown to reduce MMP-1 expression, a protein involved in tumor cell invasion. []

Q4: Does darifenacin impact other muscarinic receptor subtypes besides M3?

A4: While darifenacin demonstrates selectivity for M3 receptors, research suggests it can also affect M4 receptor activity, particularly in guinea pig gallbladder. [] This finding highlights the complexity of receptor subtype interactions and suggests that darifenacin's pharmacological effects may extend beyond its primary target.

Q5: What is the molecular formula and weight of darifenacin hydrobromide?

A5: The empirical formula for darifenacin hydrobromide is C28H30N2O2 • HBr, and its molecular weight is 507.46 g/mol. [, ]

Q6: Is there any spectroscopic data available for darifenacin?

A6: While the provided abstracts don't include specific spectroscopic data, researchers typically employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of darifenacin during synthesis and analysis. [, , ]

Q7: What is the bioavailability of darifenacin?

A7: Darifenacin exhibits relatively low oral bioavailability, ranging from 15% to 19%. [, , , ] This low bioavailability is attributed to factors such as extensive first-pass metabolism in the liver and low solubility. [, , ]

Q8: How is darifenacin metabolized?

A8: Darifenacin is primarily metabolized in the liver, mainly via three pathways: monohydroxylation, oxidative dihydrobenzfuran ring opening, and N-dealkylation. [] No significant species differences in darifenacin metabolism have been observed. []

Q9: What is the elimination half-life of darifenacin?

A9: The elimination half-life of darifenacin varies depending on the formulation and individual factors. Studies report half-lives ranging from 3–4 hours for immediate-release formulations to 6.7–18.5 hours for extended-release formulations. [, ]

Q10: Are there any factors known to affect the pharmacokinetics of darifenacin?

A10: Yes, several factors can influence darifenacin pharmacokinetics. These include CYP2D6 genotype, formulation type (immediate-release vs. extended-release), co-administration with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), race, gender, and circadian rhythm. []

Q11: Does darifenacin cross the blood-brain barrier?

A11: Studies indicate that darifenacin demonstrates poor penetration of the blood-brain barrier, likely due to its efflux by P-glycoprotein (P-gp). [] This characteristic is considered advantageous as it may minimize central nervous system-related side effects.

Q12: What in vitro models have been used to study the effects of darifenacin?

A12: Researchers have employed various in vitro models to investigate darifenacin's effects. These include:

  • Cell lines: Human colon adenocarcinoma cell lines (HT-29 and SW480) have been used to study darifenacin's impact on tumor cell survival, proliferation, signaling pathways, and invasion. []
  • Isolated tissues: Human bladder smooth muscle strips obtained from patients undergoing cystectomy have been used to assess the antagonist potency of darifenacin on carbachol-induced contractions. []
  • Recombinant cell lines: Chinese hamster ovary (CHO) cells expressing human muscarinic receptor subtypes (M1-M5) have been used to determine binding affinities and functional selectivity of darifenacin. [, ]

Q13: What in vivo models have been used to assess the efficacy of darifenacin?

A13: Several in vivo models have been employed to evaluate darifenacin's efficacy and safety, including:

  • Rodent models:
    • Overactive bladder: Studies in conscious rats have investigated the effects of darifenacin on bladder capacity, rhythmic bladder contractions, and salivary secretion. []
    • Tumor growth: Orthotopic and metastatic tumor xenograft models in BALB/cnu/nu mice have been used to assess darifenacin's impact on colorectal adenocarcinoma growth. []
  • Human clinical trials: Numerous clinical trials have been conducted to assess the efficacy and safety of darifenacin in patients with OAB. These trials have evaluated various parameters, including changes in incontinence episodes, micturition frequency, urgency severity, and quality of life. [, , , , , , , , , , ]

Q14: What drug delivery strategies have been explored to improve the bioavailability of darifenacin?

A14: Researchers have investigated alternative drug delivery systems to enhance darifenacin bioavailability and potentially reduce dosing frequency. These include:

  • Buccal drug delivery: Formulation of darifenacin with hydroxypropyl-β-cyclodextrin into buccal patches has been investigated to bypass first-pass metabolism and increase drug absorption. []
  • Self-emulsifying drug delivery systems (SEDDS): Utilizing a SEDDS approach with suitable excipients aims to improve darifenacin solubility and dissolution rate, potentially enhancing its oral absorption. []
  • Nanostructured lipid carriers (NLCs): Formulating darifenacin within NLCs has shown promise in enhancing drug solubility, achieving controlled release, and potentially improving its oral bioavailability. [, ]

Q15: What analytical methods are commonly used to quantify darifenacin in biological samples?

A17: Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used technique for quantifying darifenacin in biological samples like plasma. This method offers high sensitivity and selectivity, enabling accurate measurement of drug concentrations for pharmacokinetic studies. [, ]

Q16: Are there any analytical methods available for analyzing darifenacin and its related substances?

A18: Yes, researchers have developed and validated several analytical methods for quantifying darifenacin and its potential impurities or degradation products. These methods often involve high-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection. [, ]

Q17: Are there any ongoing investigations into the potential applications of darifenacin beyond OAB?

A17: Yes, some research explores darifenacin's potential in other areas:

  • Cancer therapy: Research suggests that blocking M3R signaling with darifenacin may be beneficial in treating colorectal cancer. Preclinical studies have shown promising results in inhibiting tumor growth and metastasis. []
  • Chemoresistance reversal: Emerging research suggests that darifenacin may resensitize chemoresistant non-small cell lung cancer cells to chemotherapy-induced apoptosis, potentially offering a novel therapeutic strategy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。